
2-(1-(2-(4-fluorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . It also has a tetrahydroisoindole moiety, which is a bicyclic structure containing a six-membered ring fused with a five-membered ring . The presence of a fluorophenoxy group indicates that the compound has a fluorine atom attached to a phenyl ring, which is further connected to the rest of the molecule through an ether linkage .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and tetrahydroisoindole rings would give the molecule a rigid, cyclic structure. The fluorophenoxy group would likely be in a plane perpendicular to the plane of the phenyl ring due to the sp3 hybridization of the carbon atom to which it is attached .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The ether linkage in the fluorophenoxy group could be cleaved under acidic conditions. The compound could also undergo electrophilic aromatic substitution reactions at the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially enhancing its ability to cross cell membranes. The compound’s solubility would depend on the balance between its polar (e.g., the ether linkage and the carbonyl group in the acetyl moiety) and nonpolar (e.g., the phenyl ring and the fluorine atom) regions .科学的研究の応用
Synthesis and Chemical Properties
Novel Synthesis Methods : Research has led to the development of novel synthesis methods for related compounds, offering insights into more efficient and commercially viable routes. For example, a study focused on the synthesis of N-phenylphthalimide compounds, highlighting an optimized process that achieved high conversion rates and yields under specific conditions (Y. Hai, 2007). Such methodologies can be pivotal for the synthesis of complex molecules including the compound .
Derivative Synthesis : Derivatives of isoindole-dione, such as hexahydro-1H-isoindole-1,3(2H)-dione derivatives, have been synthesized through various reactions, including epoxidation and cis-hydroxylation, demonstrating the compound's versatility and potential for further chemical exploration (A. Tan et al., 2016).
Chemical Transformations : Explorations into the convenient synthesis of new polysubstituted isoindole-1,3-dione analogues showcase the compound's ability to undergo significant transformations, offering pathways to novel chemical entities (A. Tan et al., 2014).
Biological and Pharmacological Research
Bioactive Compound Synthesis : The synthesis of bioactive compounds, such as those showing fluorescence “Turn-off” sensing of ions, illustrates the compound's potential application in developing sensors and probes for biological and environmental monitoring (Sudipta Pathak et al., 2015).
Anticancer Activity : Studies on the anticancer activity of isoindole-1,3(2H)-dione compounds containing different functional groups have shown that specific substituents can significantly impact their cytotoxic effects on cancer cells, suggesting their potential as chemotherapeutic agents (A. Tan et al., 2020).
Insecticidal Agents : The green synthesis of spiro[azetidine-2,3′-(3H)indole]-2′,4′(1′H)-diones as potential insecticidal agents highlights the broader application of related compounds in agriculture and pest management (R. Jain et al., 2013).
Safety and Hazards
作用機序
Target of Action
The primary target of this compound is the cardiac sarcomere . The sarcomere is an elegantly organized cellular structure found in cardiac and skeletal muscle, comprising nearly 60% of cardiac cell volume .
Mode of Action
The compound selectively modulates the cardiac sarcomere . It does this by potentiating cardiac myosin, the protein responsible for transducing chemical energy (ATP hydrolysis) into force and directed movement .
Biochemical Pathways
The compound affects the biochemical pathways related to the contraction and relaxation of the cardiac muscle. The interaction of myosin with actin, a filamentous polymer, is regulated by changes in intracellular Ca2+ levels . With each heartbeat, Ca2+ levels rise and fall, initiating cardiac muscle contraction and then cardiac muscle relaxation .
Result of Action
The modulation of the cardiac sarcomere by this compound can have therapeutic effects in the treatment of systolic heart failure, including congestive heart failure . By potentiating cardiac myosin, it can enhance the contractile response of the heart muscle, potentially improving cardiac output .
特性
IUPAC Name |
2-[1-[2-(4-fluorophenoxy)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c20-12-5-7-14(8-6-12)26-11-17(23)21-9-13(10-21)22-18(24)15-3-1-2-4-16(15)19(22)25/h1-2,5-8,13,15-16H,3-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIBUYODHRLXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-(4-fluorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)
![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)
![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)
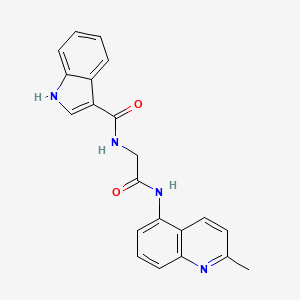
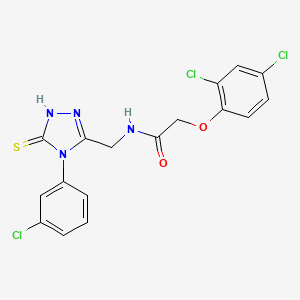
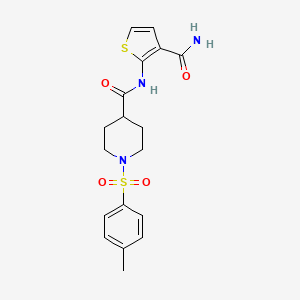
![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)
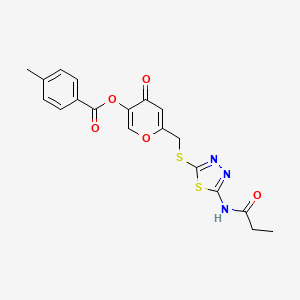
![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)

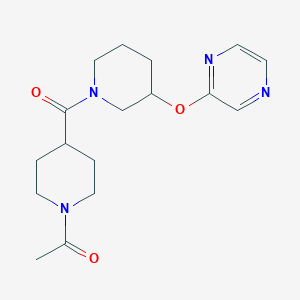

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)
![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)